

Spectroscopic Profile of 3-aminonaphthalene-1,5-disulphonic acid: A Technical Guide

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Compound of Interest

Compound Name: Sodium 3-aminonaphthalene-1,5-disulphonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-aminonaphthalene-1,5-disulphonic acid, a key intermediate in the synthesis of various dyes and a compound of interest in materials science. This document outlines the available spectroscopic data, details generalized experimental protocols for obtaining such data, and presents a relevant experimental workflow visualization.

Spectroscopic Data Summary

Quantitative spectroscopic data for 3-aminonaphthalene-1,5-disulphonic acid is available across several analytical techniques. While direct access to raw spectral data is often held within specialized databases, the following tables summarize the available information and provide references to these sources.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter	¹ H NMR	¹³ C NMR	Data Source
Chemical Shifts (δ) ppm	Data not publicly available in peak list format.	Data available in SpectraBase.[1]	SpectraBase
Solvent	Not specified	Not specified	-
Reference	Not specified	Not specified	-

Table 2: Infrared (IR) Spectroscopy Data

Parameter	Value	Data Source
Major Absorption Bands (cm ⁻¹)	Data available in SpectraBase.	SpectraBase
Sample Preparation	Not specified	-

Table 3: Mass Spectrometry (MS) Data

Technique	Key Findings	Data Source
GC-MS	Spectrum available in SpectraBase.[1]	SpectraBase
LC-MS	Spectrum available in SpectraBase.[1]	SpectraBase
Molecular Weight	303.31 g/mol [2][3][4]	PubChem, ChemBK

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Parameter	Value	Data Source
Absorption Maxima (λ_{max})	Data not publicly available.	-
Solvent	Not specified	-

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic sulfonic acids like 3-aminonaphthalene-1,5-disulphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of 3-aminonaphthalene-1,5-disulphonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous solutions, for chemical shift calibration.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher frequency NMR spectrometer.
 - Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.

- Spectral Width: 0-200 ppm.
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Reference the chemical shifts to the internal standard.
 - Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of 3-aminonaphthalene-1,5-disulphonic acid with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition:
 - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry

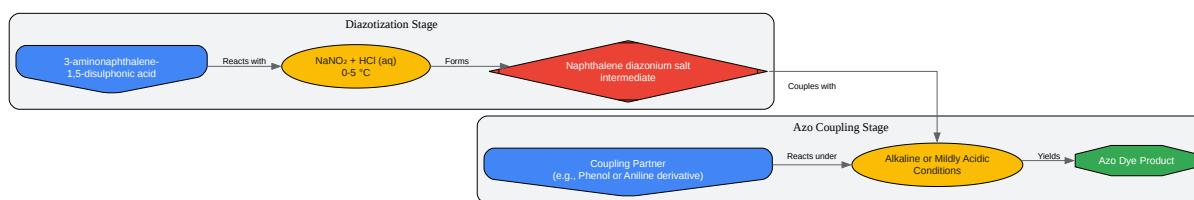
- Sample Preparation:
 - For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
 - For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to increase the volatility of the sulfonic acid.
- Data Acquisition (LC-MS with ESI):
 - Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.
 - Mass Spectrometry (MS):
 - Ionization Mode: Negative ion mode is often preferred for sulfonic acids.
 - Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
 - Data Collection: Acquire full scan mass spectra to identify the molecular ion and fragmentation patterns (MS/MS) to aid in structural elucidation.

Visualizations

Synthesis of an Azo Dye from 3-aminonaphthalene-1,5-disulphonic acid

The primary application of 3-aminonaphthalene-1,5-disulphonic acid is as a precursor for azo dyes. The following diagram illustrates the general workflow for the synthesis of an azo dye

using this compound. The process involves two main stages: diazotization of the primary amine and subsequent coupling with a suitable aromatic compound.



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Azo Dye Synthesis Workflow

This workflow diagram illustrates the two-stage process for synthesizing an azo dye starting from 3-aminonaphthalene-1,5-disulphonic acid. The first stage is the diazotization of the amino group to form a reactive diazonium salt intermediate. This is followed by the azo coupling stage, where the diazonium salt reacts with an electron-rich aromatic compound (the coupling partner) to form the final azo dye product.^{[5][6]} The specific coupling partner and reaction conditions will determine the final color and properties of the dye.

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